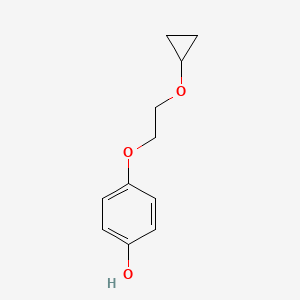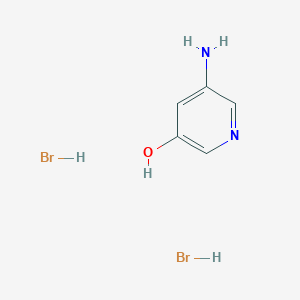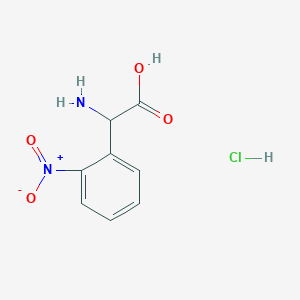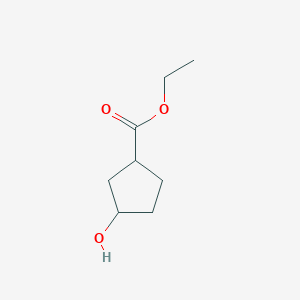
trans-N,N-dimethyl-1,2-Cyclopentanediamine
Overview
Description
Trans-N,N-dimethyl-1,2-Cyclopentanediamine (DMCP) is a cyclic diamine with a molecular formula of C6H14N2. It is an organic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the manufacture of polyurethanes and other polymers. DMCP is a highly versatile compound that can be used in a variety of applications.
Scientific Research Applications
Catalytic Applications and Synthesis
A study by Kuang et al. (2017) demonstrates the use of Ni(I)-catalyzed reductive cyclization of 1,6-dienes to synthesize derivatives with high trans diastereoselectivity. This method is pivotal for the efficient synthesis of pharmaceutical leads and precursors to drug candidates, showcasing the role of trans-N,N-dimethyl-1,2-Cyclopentanediamine in facilitating selective reactions for complex molecule construction (Kuang et al., 2017).
Modification of Peptide Nucleic Acids (PNAs)
Pokorski et al. (2004) found that replacing the ethylenediamine portion of aminoethylglycine peptide nucleic acids (aegPNAs) with trans-cyclopentane diamine units enhances binding affinity and sequence specificity to DNA. This suggests a significant application in genomic analysis, where this compound could be used to improve the performance of nucleic acid probes (Pokorski et al., 2004).
Crystal Structure Analysis
Research by Kita et al. (1994) on the crystal structures of cobalt complexes provides a foundation for understanding the coordination chemistry involving this compound. Such analyses are essential for designing new materials and catalysts with specific electronic and structural properties (Kita et al., 1994).
Enantioselective Synthesis
A study by Luna et al. (2002) showcases a biocatalytic approach for the synthesis of enantiomers of trans-cyclopentane-1,2-diamine, highlighting its potential in creating optically active polyamines. This reflects the broader utility of this compound in enantioselective synthesis and the production of chiral molecules (Luna et al., 2002).
Mechanism of Action
Target of Action
It is known that this compound is used as a ligand in various chemical reactions , suggesting that its targets could be the reactants in these reactions.
Mode of Action
trans-N,N-dimethyl-1,2-Cyclopentanediamine is used to promote N-alkenylation and N-alkylation reactions of amides . It interacts with its targets (the reactants) by acting as a ligand, facilitating the coupling reactions .
Biochemical Pathways
Given its role in promoting n-alkenylation and n-alkylation reactions of amides , it can be inferred that it may influence pathways involving these types of reactions.
Result of Action
Given its role as a ligand in n-alkenylation and n-alkylation reactions of amides , it can be inferred that it may facilitate the formation of new compounds through these reactions.
properties
IUPAC Name |
(1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-9(2)7-5-3-4-6(7)8/h6-7H,3-5,8H2,1-2H3/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJNAZAMCYBDCP-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCC[C@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-methyl-1-butanone hydrochloride](/img/structure/B1527779.png)


![2-[(5-Bromo-4-methyl-2-pyridinyl)(methyl)amino]-1-ethanol](/img/structure/B1527787.png)
![2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-2-methyl-1-propanol](/img/structure/B1527789.png)
![2-[4-(5-Bromo-4-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1527791.png)
